1,1-Difluoro-2,4,4-trimethylcyclopentane
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Overview
Description
1,1-Difluoro-2,4,4-trimethylcyclopentane is a fluorinated cycloalkane with the molecular formula C8H14F2. This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a cyclopentane ring.
Preparation Methods
The synthesis of 1,1-Difluoro-2,4,4-trimethylcyclopentane typically involves the fluorination of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopentane derivative with fluorine substituents. Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,1-Difluoro-2,4,4-trimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Addition Reactions: The cyclopentane ring can undergo addition reactions, particularly with electrophiles.
Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1,1-Difluoro-2,4,4-trimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of materials with specific chemical and physical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2,4,4-trimethylcyclopentane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways related to enzyme inhibition, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
1,1-Difluoro-2,4,4-trimethylcyclopentane can be compared with other fluorinated cycloalkanes, such as:
- 1,1-Difluorocyclopropane
- 1,1-Difluorocyclobutane
- 1,1-Difluorocyclohexane
These compounds share the presence of fluorine atoms but differ in ring size and the number of substituents. The unique structure of this compound, with its three methyl groups, imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H14F2 |
---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-2,4,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H14F2/c1-6-4-7(2,3)5-8(6,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
UZSOECIJEUNDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(F)F)(C)C |
Origin of Product |
United States |
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